molecular formula C11H5F4NaO5S B609911 Pentynoic acid STP ester CAS No. 1807530-14-8

Pentynoic acid STP ester

Cat. No.: B609911
CAS No.: 1807530-14-8
M. Wt: 348.2
InChI Key: QVSTTZKAIDTZNG-UHFFFAOYSA-M
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Description

Contextualizing Advanced Chemical Probes in Biological Systems

Advanced chemical probes are small molecules designed to interact with and report on the status of biological systems. youtube.comresearchgate.net They are indispensable tools for dissecting complex biological processes, from understanding cellular signaling pathways to developing targeted therapies. youtube.comfebs.org Unlike genetic methods that perturb systems at the gene level, chemical probes offer temporal and concentration-dependent control over protein function, providing a complementary and often more nuanced approach to biological investigation. youtube.comfebs.org These probes can be designed to target specific proteins, enabling their visualization, quantification, and the study of their functions within the native cellular environment. researchgate.net The development of high-quality chemical probes is crucial for accelerating the functional annotation of proteins and validating new drug targets. oup.com

Evolution of Activated Ester Methodologies for Bioconjugation

Bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides, has been revolutionized by the development of various chemical methodologies. nih.govrsc.org Among the earliest and most widely used methods is the modification of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, which are readily accessible on the protein surface. mdpi.com

Initially, reagents like isothiocyanates were employed for this purpose. rsc.orgmdpi.com However, the landscape of bioconjugation was significantly advanced by the introduction of N-hydroxysuccinimide (NHS) esters in 1963. mdpi.com NHS esters react with primary amines under mild conditions to form stable amide bonds. rsc.orgmdpi.com This method, while highly effective, can be limited by the low water solubility of some NHS ester reagents. mdpi.com

This limitation spurred the development of more hydrophilic alternatives, leading to the emergence of sulfotetrafluorophenyl (STP) esters. lumiprobe.comlumiprobe.com STP esters, like Pentynoic acid STP ester, offer superior water solubility compared to their NHS counterparts, allowing for efficient bioconjugation in purely aqueous environments without the need for organic co-solvents. lumiprobe.comglpbio.comantibodies.com This property is particularly advantageous for modifying proteins that may be sensitive to organic solvents. glpbio.comantibodies.com

Overview of this compound as a Multifunctional Reagent

This compound is a chemical reagent that masterfully combines two key functional groups: a terminal alkyne and a highly reactive STP ester. lumiprobe.commedchemexpress.com This dual functionality makes it a powerful tool for chemical biologists. The STP ester group allows for the straightforward attachment of the molecule to primary amines on biomolecules like proteins and peptides. lumiprobe.comglpbio.commedkoo.com

Once conjugated, the terminal alkyne group serves as a handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. lumiprobe.comglpbio.commedkoo.com Specifically, the alkyne can react with an azide-containing molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. csdn.net This allows researchers to "click" on a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, for visualization or purification purposes. youtube.com

Essentially, this compound acts as an "adaptor" molecule, enabling the modification of naturally occurring amines on proteins and preparing them for subsequent click chemistry reactions. lumiprobe.comglpbio.commedkoo.com Its water-soluble nature further enhances its utility, making it an ideal choice for a wide range of bioconjugation applications in chemical research. lumiprobe.comglpbio.comantibodies.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C11H5F4NaO5S lumiprobe.commedchemexpress.com
Molecular Weight 348.20 g/mol lumiprobe.commedchemexpress.com
Appearance Colorless solid lumiprobe.comantibodies.com
Solubility Good in water glpbio.comantibodies.com
Reactive Group STP (sulfotetrafluorophenyl) ester lumiprobe.comlumiprobe.com
Functional Group Terminal Alkyne medchemexpress.com
Application Protein modification, Click Chemistry Reagent lumiprobe.commedchemexpress.com

Research Findings:

Recent studies have highlighted the utility of this compound in various research contexts. For instance, it has been used as a conventional tool in chemical proteomics for the identification of protein targets. nih.gov Its ability to introduce an alkyne handle onto proteins has made it a staple for subsequent analysis using techniques like in-gel fluorescence scanning and molecular imaging. nih.gov

Properties

CAS No.

1807530-14-8

Molecular Formula

C11H5F4NaO5S

Molecular Weight

348.2

IUPAC Name

4-​Pentynoic acid, 2,​3,​5,​6-​tetrafluoro-​4-​sulfophenyl ester, sodium salt

InChI

InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1

InChI Key

QVSTTZKAIDTZNG-UHFFFAOYSA-M

SMILES

C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Pentynoic Acid Stp Ester

Strategic Chemical Synthesis of the Pentynoic Acid Moiety

The foundational scaffold of the title compound is 4-pentynoic acid, a commercially available building block featuring a terminal alkyne and a carboxylic acid. sigmaaldrich.commedchemexpress.com Its linear formula is CH≡CCH₂CH₂COOH. sigmaaldrich.com This structure is prized for its utility in introducing an alkyne group into other molecules, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com

While 4-pentynoic acid itself is the direct precursor, the synthesis of its derivatives highlights the chemical strategies available for modifying this moiety. For instance, a notable derivative, 2-hydroxy-4-pentynoic acid, can be synthesized in a multi-step process starting from more common laboratory reagents. One reported method involves the C-alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by acidic hydrolysis and decarboxylation to yield the desired product. beilstein-journals.org The synthesis of such derivatives demonstrates the potential for introducing additional functional groups or chiral centers onto the pentynoic acid backbone, allowing for the creation of more complex and specialized probes.

Table 1: Example Synthetic Route for a Pentynoic Acid Derivative

Step Starting Materials Reagents Product Key Transformation
1 Diethyl 2-acetamidomalonate, Propargyl alcohol Tosyl chloride, Potassium tert-butoxide Diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate C-alkylation
2 Diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate 2 M H₂SO₄, NaNO₂ 2-Hydroxy-4-pentynoic acid Hydrolysis, Decarboxylation, Diazotization, Hydroxylation

This table is a summary of a synthetic pathway for a derivative, as described in the literature. beilstein-journals.org

Approaches for the Esterification with Sulfotetrafluorophenol (STP)

The conversion of 4-pentynoic acid to its STP ester involves the formation of an ester bond with 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate. This creates a highly "activated" ester. The electron-withdrawing fluorine atoms and the sulfonate group make the sulfotetrafluorophenoxy moiety an excellent leaving group, thus facilitating the reaction of the ester with nucleophiles, particularly the primary amino groups found in lysine (B10760008) residues of proteins. thieme-connect.delumiprobe.com

Direct esterification methods like the Fischer-Speier reaction, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, are often too harsh for complex or sensitive substrates and struggle with unfavorable equilibria. wikipedia.orgresearchgate.net Therefore, the synthesis of active esters like the STP ester typically employs coupling agents to activate the carboxylic acid under milder conditions.

A highly effective and common method for this type of transformation is the Steglich esterification. organic-chemistry.org This approach utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. The subsequent addition of the alcohol (in this case, sulfotetrafluorophenol) is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which proceeds efficiently at room temperature. organic-chemistry.org This method is advantageous as it is mild and effectively drives the reaction to completion, forming the desired ester and a stable urea (B33335) byproduct. organic-chemistry.org The general principle is also seen in the synthesis of related active esters, such as pentafluorophenyl (PFP) esters, from carboxylic acids and pentafluorophenol. google.com

Table 2: Comparison of Potential Esterification Methods

Method Reagents Conditions Applicability for STP Ester Synthesis
Fischer-Speier Esterification Strong acid catalyst (e.g., H₂SO₄) High temperature, Reflux Generally unsuitable due to harsh conditions and potential side reactions. wikipedia.org
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride Room temperature to mild heating Possible, but requires an extra step and handling of moisture-sensitive acyl chlorides. libretexts.org

| Steglich Esterification | DCC, DMAP | Mild, Room temperature | Highly suitable; a mild and efficient method for preparing active esters with sensitive functional groups. organic-chemistry.org |

Exploration of Water-Soluble Analogues and Derivatives

A key feature of Pentynoic acid STP ester is its enhanced water solubility compared to other common acylation reagents. lumiprobe.com This property is imparted by the negatively charged sulfonate (SO₃⁻) group on the tetrafluorophenyl ring, typically balanced by a sodium counter-ion. medkoo.com This solubility is a significant advantage for biological applications, as it allows the reagent to be used in aqueous buffers for labeling proteins and other biomolecules without the need for potentially denaturing organic co-solvents. lumiprobe.comglpbio.com

The STP ester is part of a class of water-soluble active esters developed to overcome the limitations of hydrophobic reagents like N-hydroxysuccinimide (NHS) esters. lumiprobe.com While NHS esters are widely used, their low solubility in water can complicate labeling procedures for biomolecules. The STP ester provides a hydrophilic alternative that reacts efficiently with primary amines to form stable amide bonds. lumiprobe.comlumiprobe.com The development of such reagents involves a balance between aqueous stability and reactivity. While some water-soluble esters hydrolyze rapidly, the utility of STP esters in chemoproteomic studies indicates they possess sufficient stability in aqueous media to effectively label target molecules before significant degradation occurs. mdpi.comescholarship.org

Table 3: Comparison of Activated Esters for Bioconjugation

Activated Ester Key Structural Feature Water Solubility Primary Use
N-Hydroxysuccinimide (NHS) ester Succinimide leaving group Low General amine labeling, often requires organic co-solvent. thieme-connect.de
Pentafluorophenyl (PFP) ester Pentafluorophenyl leaving group Low Highly reactive, used in peptide synthesis and bioconjugation. thieme-connect.de

| Sulfotetrafluorophenyl (STP) ester | Sulfonated tetrafluorophenyl leaving group | High | Water-soluble amine labeling for proteins and other biomolecules in aqueous media. lumiprobe.comlumiprobe.com |

Reaction Mechanisms and Chemoselective Reactivity Profile

Amine-Reactive Conjugation via STP Ester Activation

The sulfotetrafluorophenyl ester is an activated ester that readily reacts with primary amino groups found in biomolecules. lumiprobe.comlumiprobe.com This reaction proceeds via a nucleophilic acyl substitution mechanism. echemi.comchemistrysteps.com The electron-withdrawing nature of the fluorinated phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on an amine's nitrogen atom. echemi.com This results in the formation of a stable amide bond and the release of the sulfotetrafluorophenol leaving group.

A critical factor influencing this reaction is the pH of the solution. The optimal pH range for the reaction of STP esters with primary amines is between 8.3 and 8.5. lumiprobe.com At a lower pH, the amino group is predominantly in its protonated, non-nucleophilic form (R-NH3+), which prevents the reaction from occurring. Conversely, at a higher pH, the rate of hydrolysis of the STP ester increases, leading to a reduction in the yield of the desired modified biomolecule. lumiprobe.com

Table 1: Key Parameters for Amine Conjugation
ParameterOptimal Condition/ValueRationale
pH8.3 - 8.5Balances amine nucleophilicity and ester hydrolysis. lumiprobe.com
SolventAqueous buffer (e.g., sodium bicarbonate, phosphate (B84403) buffer)Maintains protein stability and solubility. lumiprobe.comantibodies.comlumiprobe.com
Co-solvent (if needed)High-purity DMSO or DMFUsed to dissolve poorly water-soluble esters before adding to the aqueous reaction. lumiprobe.com

In the context of protein modification, the primary targets for Pentynoic acid STP ester are the ε-amino groups of lysine (B10760008) residues. lumiprobe.comantibodies.commedkoo.com Lysine is a common amino acid found on the surface of proteins, making its side chain amine readily accessible for conjugation. The reaction with lysine residues allows for the site-specific or stochastic labeling of proteins with the pentynoic acid moiety. While many proteins contain multiple lysine residues, studies have shown that the reactivity of individual lysines can vary significantly depending on their local microenvironment, which can influence their pKa and accessibility. nih.gov This can sometimes lead to site-specific ligandability on proteins. nih.gov

In addition to lysine side chains, the α-amino group at the N-terminus of a peptide or protein is also a primary amine and can react with this compound. lumiprobe.complos.org The pKa of the N-terminal α-amino group is generally lower than that of the lysine ε-amino group, meaning it can be reactive at a slightly lower pH. plos.org However, at the optimal pH of 8.3, both the N-terminal α-amino group and the ε-amino group of lysine are reactive. plos.org This dual reactivity allows for the labeling of peptides and proteins at multiple sites, which can be advantageous for certain applications.

Specificity for Lysine Residues in Protein Modification

Role of the Terminal Alkyne Moiety in Click Chemistry

Once the pentynoic acid moiety is covalently attached to a biomolecule, the terminal alkyne group becomes available for "click" chemistry reactions. This bioorthogonal reaction strategy allows for the highly efficient and specific ligation of the alkyne-modified biomolecule with a molecule containing a complementary azide (B81097) group, even in complex biological mixtures. medchemexpress.comalabiolab.ro

The most common form of click chemistry utilized with terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). issuu.com This reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, specificity, and favorable kinetics, proceeding rapidly to completion under mild, often aqueous, conditions. issuu.com

The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. To prevent the precipitation of copper salts and to protect the biomolecules from potential damage, a copper-chelating ligand is often included in the reaction mixture. One such ligand is the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which stabilizes the Cu(I) oxidation state and enhances reaction efficiency in aqueous media. issuu.com

Table 2: Typical Components for a CuAAC Reaction
ComponentFunctionExample
Alkyne-modified biomoleculeSubstrateProtein labeled with this compound
Azide-containing moleculeReaction partnerAzide-functionalized fluorescent dye, biotin (B1667282), or drug
Copper(II) sourceCatalyst precursorCopper(II) sulfate (B86663) (CuSO₄)
Reducing agentGenerates Cu(I)Sodium ascorbate
LigandStabilizes Cu(I) and enhances reactionTHPTA

While the terminal alkyne of Pentynoic acid itself is primarily used in CuAAC, the broader context of click chemistry includes copper-free alternatives. These methods are particularly valuable for applications in living cells, where the cytotoxicity of copper is a concern. semanticscholar.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cycloalkynes, such as dibenzocyclooctyne (DBCO), which possess significant ring strain. issuu.comsemanticscholar.org This strain allows them to react spontaneously with azides without the need for a catalyst.

While this compound contains a terminal alkyne and is not directly used in SPAAC, it's important to note that derivatives of STP esters exist that incorporate strained alkynes like DBCO. For instance, DBCO-STP esters are available for the direct introduction of a strained alkyne onto a biomolecule for subsequent copper-free click reactions. lumiprobe.comlumiprobe.com In some experimental designs, a molecule modified with an azide (for example, using an azide-NHS ester) can be reacted with a DBCO-functionalized partner, which may have been introduced via a different chemical handle. plos.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Optimization

Hydrolytic Stability in Aqueous Reaction Environments

An important characteristic of any labeling reagent for biomolecules is its stability in the aqueous buffers used for conjugation reactions. Activated esters, including STP esters, are susceptible to hydrolysis, where the ester bond is cleaved by water, regenerating the carboxylic acid and releasing the alcohol. lumiprobe.com

STP esters, like those of Pentynoic acid, are reported to have greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters. lumiprobe.comantibodies.comgoogle.com This enhanced stability in aqueous solutions is advantageous as it reduces the rate of reagent degradation during the labeling reaction, leading to higher labeling efficiency. google.com Despite this improved stability, hydrolysis is still a competing reaction, and its rate increases with pH. lumiprobe.com Therefore, careful control of the reaction pH and prompt use of the reagent once dissolved are crucial for maximizing the yield of the desired bioconjugate.

pH Dependence of Reactivity in Biomolecular Labeling

The reactivity of this compound in biomolecular labeling is critically dependent on the pH of the reaction environment. This dependence is primarily governed by two competing factors: the nucleophilicity of the target amine groups on biomolecules and the rate of hydrolysis of the STP ester itself.

The labeling reaction involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, on the carbonyl carbon of the STP ester. nih.govthermofisher.com This results in the formation of a stable amide bond and the release of the sulfotetrafluorophenyl (STP) leaving group. nih.govlumiprobe.com For this reaction to occur efficiently, the amine group must be in its deprotonated, nucleophilic state. scribd.comucsd.edu

At a low pH, primary amines are predominantly protonated (–NH3+), rendering them non-nucleophilic and thus unreactive towards the STP ester. lumiprobe.com As the pH increases, the amine groups become deprotonated (–NH2), which significantly enhances their reactivity. scribd.com The N-terminal α-amino group of a protein typically has a pKa around 8.95, while the ε-amino group of a lysine residue has a pKa of about 10.5. nih.govacs.org Therefore, to achieve effective labeling of both types of amines, a slightly alkaline pH is required.

Research and established protocols indicate that the optimal pH for labeling with STP esters, including this compound, is typically between 7.2 and 8.5. thermofisher.comlumiprobe.com More specifically, a pH of 8.3-8.5 is often recommended to ensure a high yield of the modified biomolecule. scribd.comlumiprobe.com For instance, a study involving the reaction of pentynoic acid sulfotetrafluorophenyl ester with an antibody was successfully performed at pH 8.3, where both the N-terminal α-amino group and the ε-amino group of lysine were reactive. nih.gov

The choice of buffer is also crucial. Buffers that contain primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the STP ester. scribd.com Recommended buffers include phosphate, borate, or carbonate-bicarbonate systems, which maintain the desired pH without interfering with the reaction. thermofisher.comlumiprobe.com

Compared to the more common N-hydroxysuccinimide (NHS) esters, STP esters exhibit greater hydrolytic stability, making them more efficient for labeling in aqueous solutions. ucsd.edubroadpharm.com This enhanced stability allows for more flexibility in the reaction conditions and can lead to higher labeling yields, particularly when dealing with less concentrated protein solutions. thermofisher.combroadpharm.com

The chemoselective reactivity profile of this compound is also influenced by pH. While it shows high selectivity for primary amines, particularly lysine residues, some reactivity with other nucleophilic amino acids like serine and threonine has been observed. chemrxiv.org Studies on STP-alkyne probes have demonstrated a high selectivity for lysines (around 78%), with minor labeling occurring at serines, threonines, and N-termini. chemrxiv.org The pH can modulate this selectivity; for example, at a more neutral pH, it is possible to achieve more specific labeling of the N-terminal amine due to its lower pKa compared to the lysine ε-amino group. scribd.com In some specialized applications, weakly acidic conditions (e.g., pH 6.5) have been exploited to favor N-terminal modification over lysine modification. rsc.org

The following tables summarize the key pH-dependent parameters for biomolecular labeling with this compound.

Table 1: pH-Dependent Reactivity of this compound

pH RangeReactivity of Primary AminesRate of STP Ester HydrolysisOverall Labeling Efficiency
< 7Low (amines are protonated) lumiprobe.comLowVery Low
7.2 - 8.5High (amines are deprotonated) thermofisher.comModerateOptimal thermofisher.comlumiprobe.com
> 8.5HighHigh (competes with labeling) thermofisher.comlumiprobe.comDecreased

Table 2: Recommended Buffers for Labeling with this compound

Buffer SystemRecommended pH RangeNotes
Phosphate7.2 - 8.0 thermofisher.comCommonly used, provides good buffering capacity.
Sodium Bicarbonate8.3 - 9.0 scribd.comthermofisher.comEffective for achieving optimal labeling pH. lumiprobe.com
Borate8.0 - 9.0 An alternative to phosphate and bicarbonate buffers.
HEPES7.2 - 7.5 thermofisher.comA non-interfering buffer suitable for many applications.

Applications in Advanced Chemical Biology and Proteomics Research

Site-Specific Protein Functionalization Strategies

The ability to precisely modify proteins is fundamental to elucidating their biological functions. Pentynoic acid STP ester serves as a key reagent for site-specific protein functionalization, enabling the installation of chemical handles for subsequent bioconjugation.

Installation of Bioorthogonal Handles on Proteins

This compound is primarily used to install terminal alkyne groups onto biomolecules. glpbio.comlumiprobe.commedkoo.com The STP ester group reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, which are abundant in most proteins. glpbio.comlumiprobe.comlumiprobe.com This reaction forms a stable amide bond and effectively acts as an "adaptor," converting a natural amine into a non-native alkyne. glpbio.comlumiprobe.commedkoo.com This alkyne serves as a bioorthogonal handle, a chemical group that does not interfere with biological processes but can be specifically targeted by a complementary molecule. This handle prepares the protein for "click chemistry," most commonly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), to attach various reporter or functional tags. glpbio.comlumiprobe.comnih.gov

Generation of Bioconjugates for Structural and Functional Studies

Once a protein is labeled with an alkyne handle, it can be conjugated to a wide array of azide-functionalized molecules to create specific bioconjugates. This strategy allows for detailed investigation of protein structure and function. For example, fluorescent dyes can be attached to visualize protein localization and dynamics within cells, while biotin (B1667282) tags can be introduced for affinity purification, enrichment, and identification of protein interaction partners. nih.govtandfonline.com This method provides precise control over the site and stoichiometry of conjugation, offering a distinct advantage over less specific modification techniques.

Chemical Proteomics for Target Identification and Profiling

Chemical proteomics employs chemical probes to study protein function on a proteome-wide scale. This compound is a valuable tool in this field, particularly for activity-based protein profiling and mapping amino acid reactivity.

Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful technique used to study enzyme function directly in complex biological systems. In competitive ABPP workflows, this compound can be used as a broad-spectrum, lysine-reactive probe to identify the protein targets of small molecule ligands. researchgate.netpreprints.orgresearchgate.netnih.gov The probe competes with a small molecule of interest for binding to lysine residues. By quantifying the degree to which the small molecule blocks the labeling of lysines by the this compound probe, researchers can identify specific protein interactions and potential drug targets. nih.gov This approach has been successfully applied to screen for ligandable lysines in various cell types, including human peripheral blood mononuclear cells. researchgate.netpreprints.orgresearchgate.net

Lysine Reactivity Mapping in Complex Proteomes

The reactivity of individual lysine residues can provide significant insights into protein structure, function, and ligand binding. This compound is used as a probe to globally map lysine reactivity across the proteome. nih.govembopress.org In a typical experiment, a proteome is treated with the probe, which preferentially labels the most reactive lysine residues. nih.gov Following labeling, the alkyne handle is used to attach a biotin tag via click chemistry, allowing for the enrichment of the labeled peptides. These peptides are then identified and quantified using mass spectrometry. This method, often part of an isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) platform, provides a quantitative profile of lysine reactivity. nih.govgoogle.com Such studies have successfully identified thousands of reactive lysines and have shown that functionally important lysines, such as those in binding sites, are often hyper-reactive. google.com

Quantitative Proteomic Approaches Utilizing Ester-Modified Probes

This compound is compatible with various quantitative proteomic strategies that allow for the comparison of protein states. For instance, isotopically labeled versions of alkyne-containing probes can be synthesized to enable relative quantification between different samples (e.g., control vs. treated). nih.govresearchgate.netacs.org In the isoTOP-ABPP technique, "light" and "heavy" isotopically tagged linkers are used after probe labeling to introduce mass differences that can be distinguished by mass spectrometry. nih.govnih.govresearchgate.net This allows for the precise measurement of changes in lysine reactivity in response to drug treatment or other perturbations, providing a powerful method for identifying ligand-target engagement and understanding a compound's mechanism of action on a proteomic scale. nih.gov

Table of Applications

Application AreaTechniqueReagent RoleResearch Goal
Protein Functionalization Site-Specific LabelingInstalls alkyne handle on lysine residuesPrepare proteins for bioconjugation
Protein Functionalization Bioconjugation (via Click Chemistry)Provides the alkyne for reaction with azide (B81097) tagsAttach probes (dyes, biotin) for functional/structural studies
Chemical Proteomics Activity-Based Protein Profiling (ABPP)Competes with small molecules for lysine bindingIdentify protein targets of drugs or metabolites
Chemical Proteomics Lysine Reactivity MappingLabels accessible and reactive lysine residuesProfile functional sites and ligand-binding pockets proteome-wide
Chemical Proteomics Quantitative Proteomics (e.g., isoTOP-ABPP)Enables differential labeling for comparisonQuantify changes in lysine reactivity between biological states

Integration into Multiplexed Labeling and Detection Systems

This compound is a foundational reagent for integrating protein analysis into multiplexed labeling and detection workflows, particularly in the field of quantitative proteomics. nih.gov The introduction of the alkyne handle onto proteins enables their selective enrichment and identification from complex biological mixtures, such as cell lysates. sci-hub.se This capability is central to methodologies like activity-based protein profiling (ABPP) and its quantitative variant, isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). nih.govgoogle.com

In a typical multiplexed proteomics experiment, different cell populations or treatment groups can be processed in parallel. Proteins from each sample are labeled with the alkyne tag via this compound. Subsequently, an azide-containing reporter tag is attached via click chemistry. For multiplexed analysis, a set of isobaric mass tags, such as Tandem Mass Tags (TMT), which are themselves functionalized with an azide, can be used. Each isobaric tag has the same total mass, but produces unique reporter ions upon fragmentation in a mass spectrometer. nih.gov

This strategy allows tryptic peptides from different experimental conditions to be labeled, combined, and analyzed in a single mass spectrometry run. nih.gov The relative abundance of a specific peptide (and thus its parent protein) across the different samples can be determined by comparing the intensities of the unique reporter ions. This approach significantly increases throughput compared to analyzing each sample individually. nih.gov

While effective, the conventional use of this compound in a CuAAC-based workflow has been refined. For example, researchers have developed novel probes to streamline the process. One such advancement is a desthiobiotin-tagged STP ester probe, which bypasses the need for the copper-catalyzed reaction, a step that can be cytotoxic. nih.gov This demonstrates the evolution of the technique, building upon the principles established by reagents like this compound. nih.gov These multiplexed strategies have been successfully used to map thousands of protein interactions and modifications, providing deep insights into cellular mechanisms and identifying new potential drug targets. nih.govsci-hub.se

Table 2: Comparison of Lysine-Targeting Proteomic Labeling Strategies

Feature Conventional Workflow (this compound) Advanced Workflow (e.g., Desthiobiotin-STP ester) Source(s)
Probe This compound Desthiobiotin-tagged STP ester nih.gov
Function Introduces an alkyne handle to lysine residues Directly attaches a desthiobiotin affinity tag to lysine residues nih.gov
Key Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach reporter/affinity tag Direct labeling, obviates the need for CuAAC nih.gov
Workflow Step Two-step process: Alkyne labeling followed by click reaction One-step direct labeling for affinity purification nih.gov
Application Quantitative proteomics, isoTOP-ABPP, target identification Streamlined quantitative activity-based protein profiling, improved throughput nih.gov

Table 3: Compound Names

Compound Name
4-Pentynoic acid
Biotin
Desthiobiotin
N-hydroxysuccinimide
This compound
Sulfotetrafluorophenyl

Advanced Methodological Considerations and Analytical Techniques

Spectroscopic Analysis of Conjugation Efficiency (e.g., NMR, Mass Spectrometry in research context)

Confirming the successful conjugation of pentynoic acid STP ester to a biomolecule and quantifying the efficiency of this reaction are critical steps in any bioconjugation workflow. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful spectroscopic techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) can be utilized to verify the purity of the this compound reagent itself, with 1H NMR being a common method. antibodies.com In the context of bioconjugation, NMR can provide detailed structural information about the modified biomolecule, although its application can be challenging for large proteins due to signal broadening. For smaller peptides or oligonucleotides, NMR can confirm the presence of the pentynoic acid moiety by identifying the characteristic signals of the alkyne protons.

Mass Spectrometry (MS) is an indispensable tool for analyzing bioconjugates due to its high sensitivity and mass accuracy. Upon conjugation of this compound to a primary amine on a biomolecule, a specific mass shift is expected. For instance, the attachment of the pentynoic acid group results in a mass increase of 80.0 Da. antibodies.com This precise mass addition can be readily detected by various MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

In research settings, MS is routinely used to:

Confirm covalent modification: The detection of the expected mass shift provides direct evidence of successful conjugation.

Determine the degree of labeling: By analyzing the mass spectrum of a modified protein, it is possible to determine the number of pentynoic acid molecules attached to each protein molecule. This is crucial for controlling the stoichiometry of the labeling reaction. plos.org

Identify modification sites: Through tandem mass spectrometry (MS/MS) techniques, it is possible to fragment the modified protein and identify the specific amino acid residues (typically lysines) that have been modified. researchgate.net This is particularly important for understanding how the modification might affect the protein's structure and function.

Researchers have employed MS to analyze the reactivity of STP esters and have developed quantitative proteomic workflows using related reagents to map sites of modification across the proteome. nih.gov For example, a study utilized a desthiobiotin-tagged STP ester probe in combination with tandem mass tag (TMT) labeling and MS3 fragmentation to identify lysine-small molecule interactions in breast cancer cells. nih.gov This approach allows for the multiplexed quantification of probe-protein interactions. nih.gov

Chromatographic Separation and Purification of Modified Biomolecules

Following the conjugation reaction, it is often necessary to separate the modified biomolecule from unreacted labeling reagent, byproducts, and unmodified biomolecules. Chromatographic techniques are essential for this purification process.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of biomolecules. nih.govnih.gov Different HPLC modes can be employed depending on the properties of the biomolecule and the desired separation.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This can be effective in separating the more hydrophobic alkyne-tagged protein from its unmodified counterpart.

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. quora.comuhplcs.com This is a gentle method that is particularly useful for purifying proteins while preserving their native structure. quora.com SEC can effectively remove small molecules like unreacted this compound from the much larger modified protein. uhplcs.com

The choice of chromatographic method or a combination thereof depends on the specific application and the required purity of the final conjugate. For instance, after labeling a protein with an alkyne tag, HPLC can be used to fractionate the resulting peptides after proteolytic digestion, allowing for the identification of the labeled peptides by mass spectrometry. researchgate.net

Computational Chemistry Approaches for Reactivity Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the reactivity of bioconjugation reagents. mdpi.com These methods can provide insights into reaction mechanisms, transition states, and the relative reactivity of different functional groups, which can guide the design of more efficient and selective labeling strategies.

DFT calculations can be used to:

Elucidate reaction mechanisms: Studies have used DFT to investigate the reaction mechanisms of NHS esters with primary amines, providing insights into the energies of the reaction intermediates and transition states. mdpi.com Similar approaches can be applied to understand the reactivity of STP esters.

Predict reactivity and selectivity: Computational models can predict the relative reactivity of different amino acid side chains towards a given labeling reagent. For example, DFT studies have been used to rationalize the observed selectivity of certain reagents for serine residues. ugr.es This predictive power can help in designing reagents that target specific residues.

By providing a molecular-level understanding of the reaction, computational chemistry complements experimental approaches and can accelerate the development of novel bioconjugation reagents and protocols.

Strategies for Minimizing Off-Target Reactions in Complex Biological Milieus

While this compound is designed to react with primary amines, particularly the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, off-target reactions can occur in the complex environment of a cell or cell lysate. creative-proteomics.comthermofisher.com These side reactions can lead to a heterogeneous product and may interfere with downstream applications.

The primary off-target reaction for amine-reactive esters like STP esters is hydrolysis, where the ester reacts with water, leading to the inactivation of the reagent. lumiprobe.com The rate of hydrolysis is pH-dependent and increases at higher pH values. lumiprobe.com

Other nucleophilic amino acid residues, such as tyrosine, serine, and threonine, can also potentially react with activated esters, although these reactions are generally much slower than the reaction with primary amines. rsc.orgbiorxiv.org

Strategies to minimize off-target reactions include:

pH optimization: The reaction pH is a critical parameter. A pH range of 8.3-8.5 is often considered optimal for the reaction of NHS and STP esters with primary amines, as it provides a good balance between amine reactivity and ester stability. lumiprobe.com At lower pH, the amino groups are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis increases significantly. lumiprobe.com

Control of reaction time and temperature: Adjusting the reaction time and temperature can help to maximize the desired reaction while minimizing side reactions. creative-proteomics.com

Use of quenching agents: After the desired reaction time, a quenching reagent can be added to consume any unreacted this compound. This prevents further labeling and potential off-target modifications. Common quenching agents include small molecules with primary amines, such as Tris or glycine.

Chemoselective ligation strategies: In some cases, a two-step labeling strategy can provide greater specificity. For example, a method has been developed to convert NHS esters into more chemoselective thioesters in situ using 2-mercaptoethanesulfonate (MESNa). nih.govnih.gov These thioesters then specifically react with N-terminal cysteine residues. nih.govnih.gov This approach can significantly reduce off-target labeling of lysine residues. nih.gov

By carefully considering these methodological and analytical aspects, researchers can effectively utilize this compound for the precise and efficient modification of biomolecules, enabling a wide range of applications in chemical biology and beyond.

Comparative Analysis with Established Activated Esters

Relative Reactivity and Selectivity Compared to N-Hydroxysuccinimide (NHS) Esters

Pentynoic acid STP ester is an amine-reactive labeling reagent designed to introduce a terminal alkyne group onto biomolecules for subsequent "click chemistry" applications. lumiprobe.comantibodies.comlumiprobe.comlunanano.ca Its reactivity is centered on the STP ester group, which readily reacts with primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine (B10760008) residues, to form a stable covalent amide bond. lumiprobe.comucsd.eduulab360.com

Compared to the widely used NHS esters, STP esters exhibit key differences in reactivity and selectivity. While both react with primary amines to form stable amide bonds, STP esters generally show a more favorable balance between amine reactivity and stability against hydrolysis in aqueous solutions. broadpharm.comlumiprobe.com Research has shown that while NHS ester probes can label lysines, they may also exhibit considerable reactivity with other nucleophilic amino acid residues like serine, threonine, and tyrosine. nih.gov In contrast, STP ester-based probes have demonstrated a higher degree of selectivity for lysine residues, which is crucial for precise and predictable bioconjugation. nih.gov One study highlighted that a this compound probe provided access to over 9,000 lysine residues in the human proteome, underscoring its broad yet selective reactivity. nih.gov

Table 1: Comparative Properties of STP Esters vs. NHS Esters

Feature This compound N-Hydroxysuccinimide (NHS) Esters
Reactive Group 4-Sulfo-2,3,5,6-tetrafluorophenyl ester N-Hydroxysuccinimide ester
Target Functional Group Primary amines (-NH₂) Primary amines (-NH₂)
Bond Formed Stable amide bond Stable amide bond
Aqueous Stability Higher stability, less susceptible to hydrolysis. ucsd.edunih.gov More susceptible to hydrolysis. ulab360.com
Selectivity High selectivity for lysine residues. nih.gov Can show off-target reactivity with other amino acids. nih.gov

| Aqueous Solubility | High, due to the sulfonate group. lumiprobe.comantibodies.comlumiprobe.com | Generally lower (Sulfo-NHS esters have improved solubility). thermofisher.com |

Advantages of STP Esters in Aqueous Reaction Conditions

A significant advantage of this compound is its enhanced performance in aqueous environments, which are the native conditions for most biological molecules like proteins and antibodies. lumiprobe.com The key to this advantage is the negatively charged sulfonate group on the tetrafluorophenyl leaving group. thermofisher.comthermofisher.com

This sulfonate group imparts high water solubility to the entire reagent. lumiprobe.comantibodies.comlumiprobe.com This is a distinct benefit over standard NHS esters, which are often hydrophobic and require the addition of organic co-solvents like DMSO or DMF to ensure solubility during the labeling reaction. ulab360.com The ability to conduct reactions in purely aqueous buffers eliminates the risk of protein denaturation or aggregation that can be caused by organic solvents. lumiprobe.com

Furthermore, STP esters are more resistant to hydrolysis in water compared to NHS esters. ucsd.edunih.gov This greater stability in aqueous media provides a longer reaction window, leading to more efficient and reproducible labeling of biomolecules with higher yields. ucsd.edubroadpharm.com Researchers have noted that STP esters are easier to purify post-reaction than their NHS counterparts. thermofisher.com

Assessment of Linker Stability and Bioorthogonality in Conjugation Reactions

The this compound molecule serves as a bifunctional linker. The STP ester end provides reactivity towards primary amines, forming a highly stable amide bond. ucsd.eduulab360.com The other end of the molecule features a terminal alkyne group, which is a bioorthogonal handle.

Bioorthogonality refers to the ability of a functional group to react selectively with its partner in a complex biological environment without interfering with or being affected by native biochemical processes. sci-hub.se The alkyne group is an ideal bioorthogonal moiety because it is absent from most naturally occurring biomolecules. lumiprobe.commedkoo.com This allows the alkyne-modified protein to be specifically targeted in a subsequent step by a molecule containing an azide (B81097) group, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. issuu.com This reaction is highly efficient and specific, forming a stable triazole linkage. broadpharm.comissuu.com

The combination of the stable amide bond formed by the STP ester and the stable triazole linkage from the click reaction ensures that the conjugated molecule remains intact throughout experimental procedures.

Future Prospects for Novel Activated Ester Development

The success of STP esters has spurred further research into the development of new activated esters with tailored properties for advanced applications. The future of this field is focused on creating reagents with even greater selectivity, stability, and novel functionalities.

One promising area is the development of "tunable" activated esters. Recent studies have explored heteroaromatic esters that demonstrate superior reactivity and selectivity compared to even established reagents like STP esters. acs.org By modifying the electronic properties of the leaving group, researchers can fine-tune the ester's reactivity to achieve site-specific labeling of particular lysine residues within a protein, a significant challenge in bioconjugation. acs.org

Another avenue of development involves leveraging enzymatic activity. Future strategies may involve designing ester prodrugs that are selectively cleaved by specific esterases found in certain cell types or species, enabling targeted therapeutic delivery. nih.gov The ongoing exploration of direct catalytic amidation methods and the synthesis of complex natural products also present opportunities for the development of novel ester activation strategies. mdpi.comrsc.org As research progresses, we can anticipate the emergence of a new generation of activated esters with unprecedented control over biomolecule modification. mdpi.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Pentynoic acid 4-sulfo-2,3,5,6-tetrafluorophenyl ester This compound
N-Hydroxysuccinimide NHS
N-Hydroxysulfosuccinimide Sulfo-NHS
Dimethyl sulfoxide DMSO
Dimethylformamide DMF

Future Research Directions and Emerging Paradigms

Design of Next-Generation Bioconjugation Reagents

The foundational design of Pentynoic acid STP ester, with its hydrophilic sulfotetrafluorophenyl (STP) ester group, represents a significant improvement over traditional N-hydroxysuccinimide (NHS) esters due to its enhanced water solubility. lumiprobe.comlumiprobe.com This property is particularly advantageous for modifying proteins in their native aqueous environments without the need for organic co-solvents that can lead to denaturation. lumiprobe.com Future research in this area is focused on creating even more sophisticated bioconjugation reagents.

The development of next-generation reagents will likely involve the following:

Enhanced Hydrophilicity and Biocompatibility: While this compound is already highly water-soluble, the design of new reagents could incorporate additional hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) linkers of varying lengths. lumiprobe.comsigmaaldrich.com This would not only further improve solubility but also enhance the biocompatibility of the resulting bioconjugates. sigmaaldrich.com

Multifunctional Scaffolds: Moving beyond simple alkyne introduction, future reagents may feature multifunctional scaffolds. These could include cleavable linkers, allowing for the controlled release of conjugated molecules, or the incorporation of multiple, distinct reactive groups to enable sequential or orthogonal labeling strategies.

Tunable Reactivity: The development of activated esters with varying degrees of reactivity will allow for more precise control over the labeling process. This could involve modifying the electronic properties of the leaving group to fine-tune the reaction kinetics for specific applications.

Expansion of Applications in Synthetic Protein Chemistry

The ability to introduce a bioorthogonal alkyne handle into proteins opens up a vast landscape of possibilities in synthetic protein chemistry. this compound serves as a gateway to creating proteins with novel functions and properties.

Future applications are expected to expand in the following areas:

Site-Specific Modification: While this compound typically reacts with primary amines like those on lysine (B10760008) residues, future research will focus on achieving greater site-selectivity. lumiprobe.commpg.de This could be accomplished by combining its use with enzymatic or genetic methods that introduce specific reactive sites into a protein's structure.

Protein-Protein Conjugation: The alkyne group introduced by this compound can be used to link two different proteins together, creating well-defined protein-protein conjugates. This has significant implications for studying protein interactions, creating bispecific antibodies, and developing novel therapeutic constructs.

Synthesis of Protein-Polymer Conjugates: The conjugation of polymers to proteins can enhance their stability, circulation time, and therapeutic efficacy. This compound facilitates the creation of such conjugates, and future work will likely explore the use of a wider range of polymers with tailored properties. mdpi.com

Integration with Advanced Imaging and Sensing Technologies

The alkyne tag introduced by this compound is a versatile anchor for attaching a diverse range of imaging and sensing probes. jenabioscience.comrsc.org This enables the visualization and tracking of proteins in complex biological systems.

Emerging trends in this area include:

Multiplexed Imaging: The bioorthogonal nature of the alkyne-azide click reaction allows for multiplexed imaging, where multiple proteins can be labeled with different fluorescent dyes and visualized simultaneously. nih.govthermofisher.com Future developments will focus on expanding the palette of compatible fluorophores and improving spectral separation for clearer imaging.

Super-Resolution Microscopy: The small size of the alkyne tag is advantageous for super-resolution microscopy techniques, which allow for imaging beyond the diffraction limit of light. This will enable the visualization of protein localization and dynamics at the nanoscale.

Development of Novel Biosensors: The alkyne group can be used to attach environmentally sensitive dyes or other sensor moieties to proteins. This will facilitate the development of biosensors that can report on local changes in pH, ion concentration, or enzymatic activity. axispharm.com

Elucidating Molecular Mechanisms through Ester-Mediated Probes

The use of ester-mediated probes like this compound provides a powerful method for investigating the molecular mechanisms of biological processes. nih.gov By labeling specific proteins, researchers can track their interactions, modifications, and localization in response to various stimuli.

Future research will leverage these probes to:

Map Protein-Protein Interaction Networks: By cross-linking proteins that have been labeled with alkyne tags, it is possible to identify interacting partners and map complex protein-protein interaction networks within the cell.

Profile Enzyme Activity: Activity-based protein profiling (ABPP) can be enhanced by using alkyne-functionalized probes to tag active enzymes. This allows for the global analysis of enzyme activity in different cellular states. acs.org

Investigate Post-Translational Modifications: this compound can be used in conjunction with other methods to study post-translational modifications. For example, by labeling a protein of interest, researchers can then use mass spectrometry to identify and quantify modifications on that specific protein.

Automation and High-Throughput Screening in Reagent Development

The development and optimization of bioconjugation reactions can be a labor-intensive process. The integration of automation and high-throughput screening (HTS) methodologies is set to revolutionize the field. rsc.orgnih.gov

Key advancements will include:

Automated Synthesis and Screening: Robotic platforms can be used to synthesize libraries of novel bioconjugation reagents with varying linkers and reactive groups. researchgate.net These libraries can then be rapidly screened in high-throughput formats to identify reagents with optimal properties for specific applications. nih.gov

High-Throughput Conjugation and Analysis: Automated liquid handling systems can perform conjugation reactions in multi-well plates, allowing for the rapid optimization of reaction conditions such as pH, temperature, and reagent concentrations. mt.comwuxibiologics.combiorxiv.org The resulting conjugates can then be analyzed using high-throughput methods like mass spectrometry or capillary electrophoresis. nih.govacs.org

Machine Learning-Assisted Design: The large datasets generated from HTS experiments can be used to train machine learning algorithms. These algorithms can then be used to predict the performance of new reagent designs, accelerating the development cycle and reducing the need for extensive empirical screening.

Q & A

Q. How does Pentynoic acid STP ester enable efficient bioconjugation in aqueous environments compared to NHS esters?

this compound contains a sulfotetrafluorophenyl (STP) ester group, which offers higher hydrophilicity than traditional N-hydroxysuccinimide (NHS) esters. This allows reactions to proceed in pure water without organic co-solvents, minimizing protein denaturation. The STP ester selectively reacts with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Its water solubility (~10 mg/mL) ensures compatibility with sensitive biomolecules like antibodies and peptides .

Q. What are the optimal storage and handling conditions to preserve this compound reactivity?

The compound should be stored at –20°C in a desiccated environment to prevent hydrolysis. Repeated freeze-thaw cycles must be avoided, as moisture degrades the STP ester group. For experimental use, prepare aliquots in anhydrous DMSO or directly in pH 8.0–8.5 aqueous buffers to minimize premature activation .

Q. How can researchers validate successful conjugation of this compound to target biomolecules?

Post-conjugation, analyze the product using:

  • Mass spectrometry to detect mass shifts corresponding to the added alkyne group.
  • UV-Vis spectroscopy (if a fluorescent tag is introduced via click chemistry).
  • Gel electrophoresis (e.g., SDS-PAGE) to monitor changes in electrophoretic mobility due to labeling .

Advanced Research Questions

Q. How can heterogeneous labeling efficiency be mitigated when modifying antibodies with this compound?

Heterogeneity arises due to variable reactivity of lysine residues (pKa ~10.5) and the N-terminal amine (pKa ~8.95). To improve uniformity:

  • Optimize reaction pH: At pH 8.3, the N-terminal amine is preferentially modified, reducing lysine side-chain labeling.
  • Use controlled stoichiometry (e.g., 2:1 molar ratio of STP ester:antibody) to limit over-labeling.
  • Employ anion-exchange chromatography to separate unmodified antibodies and over-labeled species .

Q. What are the limitations of using this compound in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and what alternatives exist?

CuAAC requires cytotoxic Cu(I) catalysts, which can damage proteins. Recent advancements include:

  • Desthiobiotin-tagged probes : Replace STP esters with probes enabling streptavidin enrichment without CuAAC, reducing copper dependency.
  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO)-modified reagents for copper-free click chemistry .

Q. How can esterase-cleavable linkers be designed using this compound for controlled drug delivery?

Incorporate an ester bond between the STP ester and alkyne group. For example, in BMP peptide conjugates, esterase hydrolysis releases the active peptide over time. Key steps:

  • Synthesize a pentynoic acid derivative with an ester-containing spacer.
  • Conjugate to the target biomolecule via STP ester chemistry.
  • Validate controlled release using enzymatic assays (e.g., esterase treatment) and LC-MS .

Q. What analytical methods resolve contradictions in reported labeling efficiencies for STP ester-protein conjugates?

Discrepancies often stem from variable reaction conditions or quantification techniques. Standardize protocols by:

  • Using HPLC-MS/MS to quantify exact labeling stoichiometry.
  • Comparing fluorescence anisotropy (for labeled vs. unlabeled species) with Bradford assays for total protein concentration.
  • Applying single-molecule imaging (e.g., TIRF microscopy) to assess heterogeneity in live cells .

Methodological Considerations

  • Reaction Optimization : Titrate STP ester concentrations (0.1–5 mM) and monitor pH stability (7.5–9.0) using phosphate or carbonate buffers.
  • Troubleshooting Low Yield : Add 1–5% DMSO to enhance solubility or use fresh STP ester aliquots to avoid hydrolysis.
  • Safety : Avoid prolonged skin contact; STP esters may react with amines in biological tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.